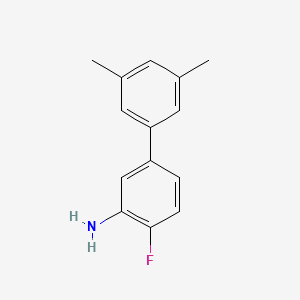

4-Fluoro-3',5'-dimethylbiphenyl-3-amine

Description

4-Fluoro-3',5'-dimethylbiphenyl-3-amine is a substituted biphenylamine characterized by a fluorine atom at the 4-position of the first phenyl ring and methyl groups at the 3' and 5' positions of the second phenyl ring. The molecular formula is inferred as C₁₄H₁₄FN (molecular weight ~215.3 g/mol), based on structural analysis of biphenyl derivatives. The fluorine atom introduces electron-withdrawing effects, while the methyl groups enhance lipophilicity and steric bulk.

Properties

IUPAC Name |

5-(3,5-dimethylphenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-9-5-10(2)7-12(6-9)11-3-4-13(15)14(16)8-11/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUAHYYCUCJVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material: The synthesis begins with commercially available biphenyl derivatives.

Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

Methylation: The methyl groups at the 3’ and 5’ positions can be introduced via Friedel-Crafts alkylation using methylating agents like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.

Amination: The amine group at the 3-position can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives under suitable conditions.

Industrial Production Methods

Industrial production of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3’,5’-dimethylbiphenyl-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-Fluoro-3’,5’-dimethylbiphenyl-3-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and amine group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

3',4'-Difluoro-[1,1'-biphenyl]-4-amine

- Molecular Formula : C₁₂H₉F₂N

- Molecular Weight : 205.2 g/mol

- Substituents : Fluorine at 3' and 4' positions on the second phenyl ring.

- Key Differences: Unlike the target compound, this analogue lacks methyl groups and instead has two fluorine atoms.

- Applications : Used in analytical method validation (AMV) and commercial drug production, highlighting its role in quality control for pharmaceuticals .

[4-Fluoro-3-(trifluoromethyl)phenyl]-amine derivatives (e.g., from )

- Example Compound : [4-Fluoro-3-(trifluoromethyl)phenyl]-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

- Substituents : Trifluoromethyl (-CF₃) at the 3-position of the first phenyl ring.

- Key Differences : The -CF₃ group is significantly more electron-withdrawing and lipophilic than methyl, altering binding affinity in medicinal chemistry contexts.

4-Methoxy-3,5-dimethyl-benzenamine

- Molecular Formula: C₉H₁₃NO

- Substituents : Methoxy (-OCH₃) at the 4-position and methyl groups at 3 and 5 positions.

- Key Differences : The methoxy group increases solubility via polarity but reduces metabolic stability compared to fluorine. Methyl groups mirror the steric profile of the target compound.

- Applications : Intermediate in organic synthesis, particularly for boronic acids used in cross-coupling reactions .

4-Fluoro-3,5-dimethyl-DL-phenylalanine

- Molecular Formula: C₁₁H₁₃FNO₂

- Substituents : Fluorine and methyl groups on a phenylalanine backbone.

- Key Differences: Incorporation into an amino acid structure makes it distinct from biphenylamines, with applications in peptide-based drug design.

- Applications: Potential use in modulating protein-protein interactions or enzyme activity .

Comparative Data Table

*Inferred value based on structural analysis.

Substituent Effects on Properties

Methyl and methoxy groups are electron-donating, increasing ring electron density and altering reactivity in electrophilic substitutions.

Methoxy groups balance lipophilicity with polarity, favoring solubility.

Steric Effects :

- 3',5'-dimethyl substitution in the target compound creates steric hindrance, which may influence binding to biological targets (e.g., enzymes or receptors).

Biological Activity

4-Fluoro-3',5'-dimethylbiphenyl-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and is notable for the presence of a fluorine atom, which significantly influences its chemical behavior and biological interactions. The structure includes a biphenyl core substituted with two methyl groups and an amine group, enhancing its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast cancer models such as MCF-7 cells. The fluorine substitution appears to enhance its binding affinity to cancer-related targets, potentially leading to apoptosis in malignant cells.

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Receptor Modulation : It may modulate receptors related to cell signaling pathways, affecting processes such as cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects at concentrations as low as 10 µg/mL.

- Cancer Cell Proliferation : In a controlled experiment using MCF-7 cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 15 µM.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.